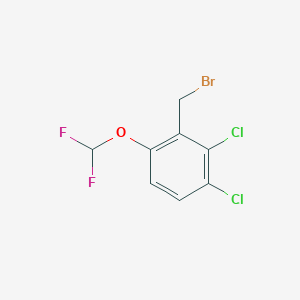

2,3-Dichloro-6-(difluoromethoxy)benzyl bromide

Description

2,3-Dichloro-6-(difluoromethoxy)benzyl bromide is a halogenated benzyl bromide derivative characterized by a benzyl core substituted with chlorine atoms at positions 2 and 3, and a difluoromethoxy group at position 4. This compound is structurally distinct due to the combination of electron-withdrawing substituents (Cl, F) and the benzyl bromide functional group (-CH₂Br), which confers reactivity in nucleophilic substitution reactions. It is primarily utilized in pharmaceutical and agrochemical synthesis, where its halogenated aromatic structure enhances stability and bioactivity . Commercial suppliers, such as Santa Cruz Biotechnology, offer this compound in research quantities, highlighting its relevance in advanced organic synthesis .

Properties

IUPAC Name |

3-(bromomethyl)-1,2-dichloro-4-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2F2O/c9-3-4-6(14-8(12)13)2-1-5(10)7(4)11/h1-2,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNQATUXXLWRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Benzyl Precursors

- Starting from benzylamine or benzyl alcohol derivatives, chlorination is performed using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to selectively introduce chlorine atoms at the 2 and 3 positions on the aromatic ring.

- Reaction conditions typically involve controlled temperature (0–50°C) to prevent over-chlorination and side reactions.

- Solvents used include inert organic solvents such as dichloromethane or chloroform.

Introduction of Difluoromethoxy Group

- The difluoromethoxy substituent is introduced by nucleophilic substitution using difluoromethyl ether reagents or via reaction with chlorodifluoromethane derivatives under basic conditions.

- Phase-transfer catalysts (e.g., tetrabutylammonium salts) may be employed to enhance reaction rates.

- Typical solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).

- Reaction temperatures range from 0°C to reflux depending on reagent reactivity.

Bromination of Benzyl Methyl Group

- The methyl group on the benzyl ring is brominated to form the benzyl bromide functionality.

- Bromination is commonly achieved using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under light irradiation, which replaces traditional reagents like N-bromosuccinimide (NBS).

- This method offers mild reaction conditions, high selectivity, and high purity of the product.

- Organic solvents such as dichloromethane, chloroform, or ethyl acetate are used, with reaction times ranging from 6 to 24 hours under irradiation by a 1000W iodine-tungsten lamp.

- After reaction completion, the mixture is washed with saturated sodium sulfite solution and water, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Solvents | Temperature/Time | Yield & Purity |

|---|---|---|---|---|---|

| 1 | Chlorination | Thionyl chloride or PCl₅ | Dichloromethane, chloroform | 0–50°C, 2–6 h | High selectivity, moderate yield |

| 2 | Difluoromethoxy substitution | Difluoromethyl ether, phase-transfer catalyst | THF, DMF | 0°C to reflux, 1–5 h | High yield, >95% purity |

| 3 | Benzyl bromination | HBr (40%), H₂O₂ (30%), light irradiation (1000W lamp) | Dichloromethane, chloroform | Reflux, 6–24 h | ~90% yield, purity ≥99% (GC) |

- The bromination step using hydrobromic acid and hydrogen peroxide under light irradiation has been demonstrated to produce benzyl bromides with high monobromination selectivity due to the strong electron-withdrawing effect of fluorine atoms and steric hindrance around the methyl group. This method avoids the use of expensive brominating agents and radical initiators, reducing costs and environmental impact.

- The chlorination and difluoromethoxy substitution steps require careful control of stoichiometry and temperature to prevent side reactions and ensure regioselectivity.

- Purification is typically achieved by silica gel chromatography, yielding high-purity products suitable for further synthetic applications.

- Analytical methods such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm product purity and structural integrity. For example, GC purity of 99.3% has been reported for analogous difluorobenzyl bromides prepared under similar conditions.

| Preparation Step | Key Reagents & Conditions | Advantages | Challenges |

|---|---|---|---|

| Chlorination | Thionyl chloride or PCl₅; 0–50°C | High selectivity for 2,3-positions | Over-chlorination risk |

| Difluoromethoxy introduction | Difluoromethyl ether; phase-transfer catalyst | Efficient introduction of -OCF₂H group | Requires careful control of reaction time |

| Benzyl bromination | HBr, H₂O₂, light irradiation; 6–24 h reflux | Mild conditions, high purity & yield | Requires light source and careful handling |

The preparation of 2,3-Dichloro-6-(difluoromethoxy)benzyl bromide involves a sequence of halogenation, nucleophilic substitution, and bromination reactions. The most effective bromination method replaces traditional brominating agents with hydrobromic acid and hydrogen peroxide under light irradiation, offering a cost-effective, high-yield, and selective process. Control over reaction conditions and purification steps ensures high purity suitable for industrial and research applications. The preparation methods are well-documented in patent literature and supported by analytical data confirming product quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-(difluoromethoxy)benzyl bromide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the bromide to a corresponding benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include benzoic acids.

Reduction: Products include benzyl alcohols.

Scientific Research Applications

Organic Synthesis

2,3-Dichloro-6-(difluoromethoxy)benzyl bromide serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups into target molecules. This property is particularly useful in developing new synthetic pathways for pharmaceuticals and agrochemicals.

Key Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Electrophilic Aromatic Substitution: The compound can participate in reactions that modify the aromatic ring, enhancing its utility in organic synthesis.

Medicinal Chemistry

The compound is explored for its potential as a therapeutic agent. Its structural features suggest promising biological activities, particularly in enzyme inhibition and anticancer research.

Case Study:

A study investigated the compound's effect on specific kinases involved in cancer pathways. The results indicated that this compound inhibited the activity of target enzymes at nanomolar concentrations, demonstrating its potential as a lead compound for drug development aimed at cancer therapeutics .

Material Science

In material science, this compound is utilized to develop specialty chemicals with tailored properties. Its unique chemical structure allows for the modification of polymer matrices and coatings.

Applications:

- Development of flame retardant materials.

- Synthesis of polymers with enhanced thermal stability.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)benzyl bromide involves its reactivity towards nucleophiles. The bromide group is highly reactive, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include:

Notes:

- *Estimated based on molecular formula.

- Electronic Effects : The trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂) groups are strong electron-withdrawing groups (EWGs), reducing electron density at the benzyl carbon and altering reactivity in nucleophilic substitutions compared to unsubstituted benzyl bromide .

Crystallographic and Bond Parameter Comparisons

provides crystallographic data for substituted benzyl bromides (Table 1):

| Compound | Ring–CH₂ Bond Length (Å) | CH₂–Br Bond Length (Å) | Torsion Angle (°) |

|---|---|---|---|

| Unsubstituted benzyl bromide | 1.485 | 1.967 | 82.1 |

| 2,6-Dimethoxybenzyl bromide | 1.502 | 1.980 | 89.7 |

| 3,5-Dimethoxybenzyl bromide | 1.510 (powder) / 1.497 (single crystal) | 1.987 (powder) / 1.975 (single crystal) | 85.3 (powder) / 81.9 (single crystal) |

For 2,3-Dichloro-6-(difluoromethoxy)benzyl bromide, the presence of EWGs is expected to lengthen both ring–CH₂ and CH₂–Br bonds compared to unsubstituted benzyl bromide, similar to the 2,6-dimethoxy analog. The torsion angle may approach 90°, indicating reduced conjugation between the aromatic ring and the CH₂Br group .

Biological Activity

2,3-Dichloro-6-(difluoromethoxy)benzyl bromide (CAS No. 1803789-66-3) is an organic compound notable for its unique structure, which includes two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to a benzyl moiety. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in enzyme inhibition and cytotoxicity.

The molecular formula of this compound is C8H5BrCl2F2O. The presence of halogen atoms and a methoxy group suggests that this compound may exhibit significant reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. Research indicates that compounds with similar structures can act as enzyme inhibitors, affecting metabolic pathways and cellular functions. The exact mechanism involves the binding of the compound to active sites on enzymes or receptors, leading to altered activity.

Biological Activity Overview

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes. For instance, studies on related compounds have shown that modifications in the chemical structure can significantly enhance or diminish inhibitory potency against specific targets such as cytochrome P450 enzymes .

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects in certain cell lines. The cytotoxicity appears to be linked to metabolic activation processes that convert the compound into reactive intermediates capable of damaging cellular components .

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of structurally related benzyl compounds, it was found that the introduction of halogen groups significantly affected the toxicity profile. Specifically, benzyl sulfides demonstrated increased toxicity in isolated rat hepatocytes when subjected to metabolic activation via cytochrome P450 systems. The study posited that unstable thiol intermediates formed during metabolism could lead to cytotoxic outcomes .

Discussion

The unique structural characteristics of this compound may confer distinct biological activities compared to other halogenated compounds. Its potential as an enzyme inhibitor highlights its relevance in drug design and development, particularly for therapeutic applications targeting metabolic disorders or cancer.

Q & A

Q. What are the recommended synthetic routes for 2,3-Dichloro-6-(difluoromethoxy)benzyl bromide, and how can reaction efficiency be optimized?

A multi-step approach is typically employed:

Halogenation : Introduce chlorine substituents via Friedel-Crafts halogenation or electrophilic substitution on a benzene precursor.

Difluoromethoxy Introduction : Use nucleophilic aromatic substitution (e.g., with difluoromethoxide) or Ullmann-type coupling under Cu catalysis.

Bromination : Brominate the methyl group using N-bromosuccinimide (NBS) or HBr/H2O2 under controlled conditions.

Optimization : Adjust molar ratios (e.g., 1.3:1 for HBr equivalents based on benzyl alcohol analogs), use phase-transfer catalysts, and maintain temperatures between 55–80°C to minimize side reactions .

Q. What purification methods are effective for isolating this compound?

- Column Chromatography : Use silica gel with dichloromethane/hexane gradients to separate halogenated byproducts.

- Recrystallization : Solvent systems like ethanol/water or acetone/hexane improve purity (>95%) .

- Distillation : For large-scale batches, vacuum distillation (e.g., 100–120°C at 10 mmHg) can isolate the product, though thermal stability must be monitored .

Q. How can the structure and purity of the compound be confirmed analytically?

- NMR Spectroscopy : Look for diagnostic peaks:

- ¹H NMR : Singlet for -OCHF2 (~δ 6.5–7.0 ppm), aromatic protons (δ 7.2–7.8 ppm), and CH2Br (δ 4.5–4.8 ppm).

- ¹³C NMR : CF2O (δ 110–120 ppm), C-Br (δ 30–35 ppm).

- Mass Spectrometry : Exact mass (calc. for C8H5BrCl2F2O: 315.85) with isotopic patterns confirming Br/Cl presence.

- X-ray Crystallography : Resolve steric effects of substituents, as demonstrated in similar benzyl bromide derivatives .

Q. What safety protocols are critical for handling this compound?

- Storage : Class 8A (combustible corrosive) in airtight containers, away from light, at 2–8°C.

- PPE : Acid-resistant gloves, goggles, and respiratory protection (due to STOT SE 3 hazards).

- Waste Disposal : Neutralize with cold NaHCO3 before disposal; avoid aqueous release (WGK 3) .

Advanced Research Questions

Q. How do the electronic and steric effects of substituents influence reactivity in nucleophilic substitutions?

- Electronic Effects : The electron-withdrawing -OCHF2 and -Cl groups activate the benzyl position for SN2 reactions but deactivate the aromatic ring for electrophilic attacks.

- Steric Effects : Ortho-chloro groups hinder approach of bulky nucleophiles (e.g., amines), favoring para-substitution in subsequent reactions. Computational modeling (DFT) can predict regioselectivity .

Q. What are common byproducts during synthesis, and how can they be mitigated?

- Dihalogenated Byproducts : Over-bromination or residual Cl2 can form dibromo-methylbenzene derivatives. Control stoichiometry and use in situ quenching (e.g., Na2S2O3).

- Ether Cleavage : Acidic conditions may hydrolyze -OCHF2. Use anhydrous solvents (e.g., ACN) and avoid prolonged heating.

- Detection : GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) identifies impurities .

Q. How does the compound behave under varying stability conditions (pH, temperature, light)?

Q. What strategies enable regioselective functionalization of the benzyl bromide moiety?

- Protecting Groups : Temporarily mask -OCHF2 with silyl ethers during substitutions.

- Metal Catalysis : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) target the bromide while preserving chloro substituents.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity without destabilizing the substrate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.